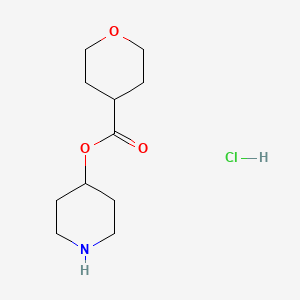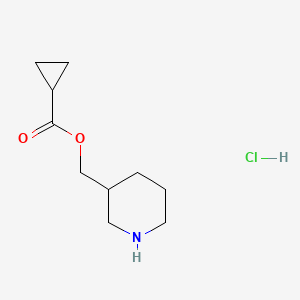![molecular formula C10H19FN2O2 B1397416 N-(tert-butyl) N-[(3-fluoropyrrolidin-3-yl)méthyl]carbamate CAS No. 872716-26-2](/img/structure/B1397416.png)
N-(tert-butyl) N-[(3-fluoropyrrolidin-3-yl)méthyl]carbamate
Vue d'ensemble
Description
tert-Butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C10H19FN2O2 and a molecular weight of 218.27 g/mol . This compound is primarily used in research settings and is not intended for human use .
Applications De Recherche Scientifique
tert-Butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-fluoropyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate , and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding or .
Reduction: Formation of or .
Substitution: Formation of substituted pyrrolidines .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-[(3R)-3-fluoropyrrolidin-3-yl]methylcarbamate
- tert-Butyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate
Uniqueness
tert-Butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate is unique due to its specific fluorine substitution on the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity . This fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to non-fluorinated analogs .
Propriétés
IUPAC Name |
tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-7-10(11)4-5-12-6-10/h12H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEHPMQIVVIUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397333.png)
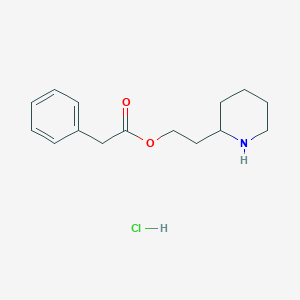


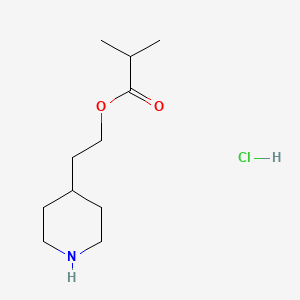
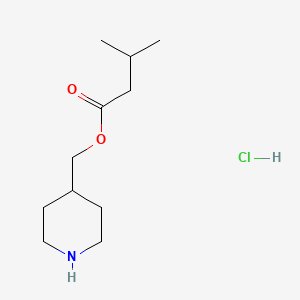
![1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397345.png)
![3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397347.png)
![3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397348.png)
![4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397349.png)
![2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397350.png)
